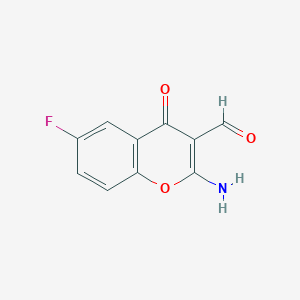

2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde is a derivative of 4-oxo-4H-chromene-3-carbaldehyde, which is a versatile intermediate in organic synthesis. The core chromene structure is a bicyclic system consisting of a benzene ring fused to a pyran ring. The presence of the amino group at the 2-position and the fluoro substituent at the 6-position can significantly influence the reactivity and electronic properties of the molecule, making it a valuable compound for further chemical transformations.

Synthesis Analysis

The synthesis of 2-amino-4-oxo-4H-chromene-3-carbaldehyde derivatives, which are structurally related to the compound of interest, has been described in the literature. The preparation involves the reaction of 4-oxo-4H-chromene-3-carbaldehyde with a nitrogen source to introduce the amino group at the 2-position . Although the specific synthesis of the 6-fluoro derivative is not detailed in the provided abstracts, similar methodologies could be applied with appropriate fluoro-containing reagents or by introducing the fluoro group at an earlier stage in the synthesis.

Molecular Structure Analysis

The molecular structure of 2-amino-4-oxo-4H-chromene-3-carbaldehyde is characterized by the chromene scaffold, which is a fused ring system. The amino group at the 2-position is likely to engage in hydrogen bonding and may influence the electronic distribution within the molecule. The presence of the aldehyde functional group at the 3-position makes it a reactive site for nucleophilic addition reactions. The fluoro substituent, while not explicitly discussed in the abstracts, would be expected to withdraw electron density through its inductive effect, potentially activating the chromene towards nucleophilic attack.

Chemical Reactions Analysis

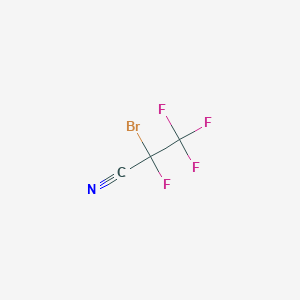

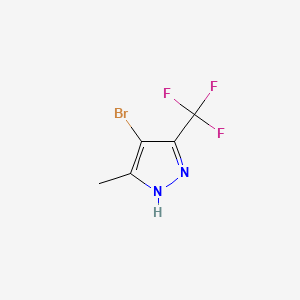

The reactivity of 2-amino-4-oxo-4H-chromene-3-carbaldehyde has been explored, leading to the formation of various heterocyclic compounds. It can undergo reactions to yield pyrimidinochromenones and pyridinochromenones, as well as 2-amino-4-oxo-4H-chromene-3-carbonitrile . These transformations demonstrate the compound's utility in synthesizing diverse heterocyclic structures, which are important in medicinal chemistry and materials science. The fluoro derivative would likely exhibit similar reactivity, with the potential for additional interactions due to the electronegative fluorine atom.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde are not provided in the abstracts, we can infer some general characteristics based on the structure and known properties of related compounds. The molecule is expected to have moderate solubility in organic solvents due to the presence of both polar (amino and aldehyde groups) and nonpolar (aromatic ring) regions. The compound's melting point, boiling point, and stability would be influenced by the intermolecular interactions, such as hydrogen bonding, and the presence of the fluoro group. The electrochemical properties could be explored through electrocatalytic methods, as demonstrated for related chromene derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- 2-Amino-4-oxo-4H-chromene-3-carbaldehyde has been utilized in the synthesis of pyrimidinochromenones, pyridinochromenones, and 2-amino-4-oxo-4H-chromene-3-carbonitrile (Petersen & Heitzer, 1976). These compounds are important for further chemical research and potential applications in various fields.

- The compound also shows potential in reactions under alkaline conditions with amidine-type compounds and hydrazine derivatives, leading to condensation products (Petersen & Heitzer, 1976).

Biological Activity

- It has been involved in the synthesis of novel compounds that exhibited significant antibacterial activity against various bacteria (Behrami & Vaso, 2017).

- Other derivatives showed moderate to high activity against Staphylococcus aureus, Escherichia coli, and Enterobacter cloacae, indicating potential medicinal applications (Govori, Spahiu, Haziri & Ibrahimi, 2013).

Synthesis of Polysubstituted Compounds

- The compound has been used in catalyst-free synthesis methods to create diverse and polysubstituted 2-aminopyridines, demonstrating its versatility in organic synthesis (Baral, Sharma, Akhtar & Lee, 2016).

- It also plays a role in the synthesis of chromane-type N,O-acetals, which are important for further synthetic applications (Osyanin, Osipov, Melnikova, Korzhenko, Semenova & Klimochkin, 2020).

Other Applications

- It has been used in the efficient one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives, highlighting its utility in creating complex organic structures (Zheng, Xun, Zhang, Huang & Shi, 2017).

- The compound has also been involved in multicomponent reactions for the synthesis of biologically intriguing chromeno[4,3-b]pyrrol-4(1H)-ones, which can be further manipulated into diverse polycyclic fused scaffolds (Lai & Che, 2020).

Mecanismo De Acción

Target of Action

It is known that 4h-chromene analogs generally interact with tubulin at the binding sites of colchicine . Tubulin is a globular protein and is the main component of microtubules in cells. It plays a crucial role in maintaining cell structure, cell division, and intracellular transport.

Mode of Action

Based on the known interactions of similar 4h-chromene analogs, it can be inferred that this compound may obstruct the polymerization of tubulin . This obstruction can lead to changes in cell structure and function.

Result of Action

Based on the known effects of similar 4h-chromene analogs, it can be inferred that this compound may induce caspase-dependent apoptosis and g2/m cell-cycle arrest in cancer cells .

Propiedades

IUPAC Name |

2-amino-6-fluoro-4-oxochromene-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNARJSQOPJACL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=C(O2)N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366141 |

Source

|

| Record name | 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde | |

CAS RN |

288399-47-3 |

Source

|

| Record name | 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.